
4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group at position 4 and an isopropyl group at position 3 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole intermediate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the industrial process.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in biological studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-chlorophenyl)-1H-pyrazol-5-amine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
3-isopropyl-1H-pyrazol-5-amine:
4-(4-bromophenyl)-3-isopropyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
4-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both the chlorophenyl and isopropyl groups, which confer specific chemical and biological properties. These structural features can enhance its binding affinity to certain molecular targets and improve its stability and reactivity in various chemical reactions.
特性
CAS番号 |
955584-83-5 |
|---|---|
分子式 |
C12H14ClN3 |
分子量 |
235.71 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H14ClN3/c1-7(2)11-10(12(14)16-15-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H3,14,15,16) |
InChIキー |
OPEMNCSJKXSEDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NN1)N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


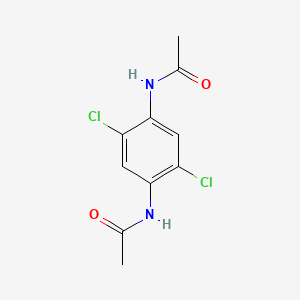
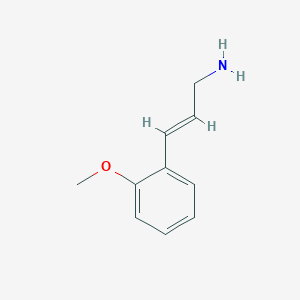
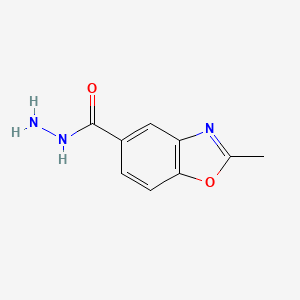
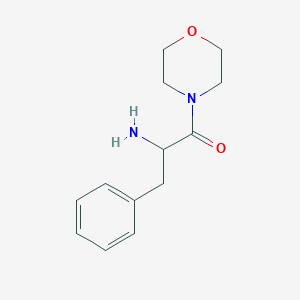
![6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126371.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine](/img/structure/B12126372.png)
![3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B12126385.png)
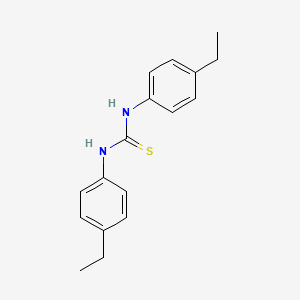


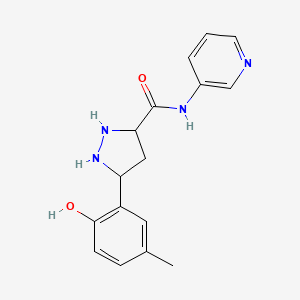
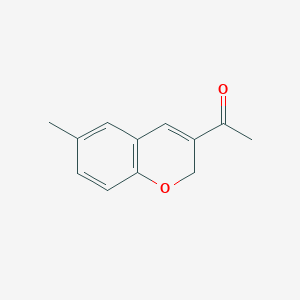
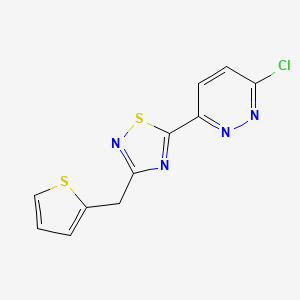
![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
